molecular formula C14H12ClNOS B3151055 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone CAS No. 701920-71-0

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

Cat. No.: B3151055
CAS No.: 701920-71-0
M. Wt: 277.8 g/mol
InChI Key: MJWFQSVXOXKRRF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone is a useful research compound. Its molecular formula is C14H12ClNOS and its molecular weight is 277.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Phenothiazines, including compounds structurally related to 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone, have shown promising antiviral activities. For example, a comprehensive review highlights the antiviral properties of several phenothiazines, such as chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine, against RNA-viruses. These compounds have been tested for their inhibitory effects on various viral infections, demonstrating significant potential in antiviral drug development. The mechanisms by which these drugs exhibit antiviral activity include inhibition of clathrin-dependent endocytosis, suppression of virus entry and replication, and reduction of viral invasion. Despite these promising results, further research is necessary to confirm their efficacy in vivo and in clinical settings (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Antibacterial and Antifungal Effects

Phenothiazines, including derivatives of this compound, have been reported to possess antibacterial and antifungal effects. These compounds have been explored for their potential use in treating infections resistant to conventional antibiotics. The activity of phenothiazines against antibiotic-resistant strains of Mycobacterium tuberculosis has been particularly notable, suggesting their potential as adjunct therapies in tuberculosis treatment. The ability of these compounds to enhance the effects of existing antibiotics presents a promising avenue for overcoming drug resistance and improving treatment outcomes (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).

Properties

IUPAC Name

1-(4a,10a-dihydrophenothiazin-10-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,10,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWFQSVXOXKRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3C=CC=CC3S2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
Reactant of Route 3
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
Reactant of Route 4
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
Reactant of Route 5
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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
Reactant of Route 6
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

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